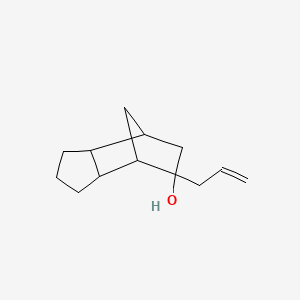
5-Allyl-octahydro-4,7-methano-1H-inden-5-ol
Cat. No. B8761200
Key on ui cas rn:
60472-29-9
M. Wt: 192.30 g/mol
InChI Key: RFMGDEQGIOAYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04147671
Procedure details


In a one litre reaction vessel, equipped with a stirrer, a cooler and a dropping funnel, 26.4 g magnesium, 100 g tetrahydrofurane and 1 g allyl chloride were heated to about 40° C. to start the reaction. A mixture of 76.5 g allyl chloride, 250 g tetrahydrofurane and 150 g tricyclo [5,2,1,02,6 ] decan-8-one was added in four hours, keeping the temperature at 35°-40° C. The reaction mixture was stirred for an additional 30 minutes and subsequently poured into a mixture of 600 g of ice and 80 g of acetic acid. The layers were separated and the water layer extracted twice with toluene. The combined organic layers were washed with 5% soda solution until alkaline and subsequently with water until neutral. The organic solvent was removed by distillation under reduced pressure. The residue was distilled on a Vigreux head at 2 mm.Hg. The fraction boiling between 93° and 95° C. was collected.






[Compound]
Name
ice
Quantity
600 g
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[Mg].O1C[CH2:5][CH2:4][CH2:3]1.C(Cl)C=C.[CH:11]12[CH2:21][CH:17]([C:18](=[O:20])[CH2:19]1)[CH:16]1[CH:12]2[CH2:13][CH2:14][CH2:15]1>C(O)(=O)C>[CH2:5]([C:18]1([OH:20])[CH2:19][CH:11]2[CH2:21][CH:17]1[CH:16]1[CH:12]2[CH2:13][CH2:14][CH2:15]1)[CH:4]=[CH2:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
26.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
76.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Cl
|
|
Name
|
|
|
Quantity
|
250 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
C12C3CCCC3C(C(C1)=O)C2
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
600 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for an additional 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a one litre reaction vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added in four hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 35°-40° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the water layer extracted twice with toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with 5% soda solution until alkaline and subsequently with water until neutral
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic solvent was removed by distillation under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled on a Vigreux head at 2 mm.Hg
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
boiling between 93° and 95° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C=C)C1(C2C3CCCC3C(C1)C2)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
